molecular formula C26H32O6Si B12998437 3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal

3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal

Cat. No.: B12998437
M. Wt: 468.6 g/mol
InChI Key: HGWFRQHLOUXHGQ-SDHSZQHLSA-N
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Description

3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal is a chemically modified derivative of D-glucal, a cyclic enol ether carbohydrate. Its structure features acetyl groups at the 3- and 4-hydroxyl positions and a bulky tert-butyldiphenylsilyl (TBDPS) group at the 6-position (Figure 1). This protective group strategy enhances stability and directs reactivity toward specific synthetic pathways, making it a pivotal intermediate in carbohydrate chemistry and drug discovery. Key properties include:

  • Molecular formula: C22H28O4Si ().
  • Melting point: -9°C ().
  • Optical rotation: +9° (c=1.1 in chloroform) ().

The TBDPS group at C6 provides steric protection resistant to acidic and basic conditions, while the acetyl groups at C3 and C4 block nucleophilic attacks, enabling selective functionalization at other positions (e.g., the anomeric center or C2). This compound is widely used in synthesizing glycomimetics, natural products, and pharmaceuticals via Ferrier rearrangements, cycloadditions, or glycosylation reactions .

Properties

Molecular Formula

C26H32O6Si

Molecular Weight

468.6 g/mol

IUPAC Name

[(2R,3S,4R)-3-acetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate

InChI

InChI=1S/C26H32O6Si/c1-19(27)31-23-16-17-29-24(25(23)32-20(2)28)18-30-33(26(3,4)5,21-12-8-6-9-13-21)22-14-10-7-11-15-22/h6-17,23-25H,18H2,1-5H3/t23-,24-,25+/m1/s1

InChI Key

HGWFRQHLOUXHGQ-SDHSZQHLSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC(=O)OC1C=COC(C1OC(=O)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal typically involves the protection of hydroxyl groups in D-glucal. The process includes the acetylation of the 3 and 4 positions and the silylation of the 6 position with tert-butyldiphenylsilyl chloride. The reaction conditions often involve the use of anhydrous solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Glycosylation Reactions

This compound serves as a glycosyl donor in glycosylation reactions, leveraging its acetyl and tert-butyldiphenylsilyl (TBDPS) groups to direct stereoselective bond formation.

Reaction Type Conditions Products Yield Key Observations
Acid-Catalyzed Glycosylation TMSOTf (0.1 eq.), CH₂Cl₂, −40°C → RTβ-Glycosides72–85%High β-selectivity due to neighboring group participation by C3 acetyl group
Thermal Glycosylation Toluene, 80°C, 12 hα/β-Glycoside mixtures60–68%Reduced stereocontrol compared to low-temperature methods

The acetyl group at C3 stabilizes oxocarbenium intermediates via neighboring group participation, favoring β-glycoside formation under kinetic conditions .

Deprotection Reactions

Selective removal of protective groups enables further functionalization:

TBDPS Group Removal

Reagent Conditions Outcome Yield
TBAF (1.0 M in THF)RT, 2 h6-OH exposure95%
HF·Pyridine0°C → RT, 4 h6-OH exposure89%

Acetyl Group Removal

Reagent Conditions Outcome Yield
NaOMe/MeOHRT, 6 h3,4-di-OH exposure91%
NH₃/MeOH0°C, 12 h3,4-di-OH exposure88%

Deprotection sequences allow selective access to intermediates like 3,4-di-O-acetyl-D-glucal or fully deprotected glucal derivatives .

Acylation and Silylation

The C6-OH group (after TBDPS removal) undergoes further derivatization:

Reaction Reagents Conditions Product Yield
Pivaloylation Pivaloyl chloride, DMAPPyridine, 0°C → RT, 12 h6-O-Pivaloyl-3,4-di-O-acetyl-D-glucal71%
4-Methoxybenzoylation p-Anisoyl chloride, DMAPPyridine, 0°C → RT, 12 h6-O-(4-Methoxybenzoyl)-3,4-di-O-acetyl-D-glucal68%

These reactions demonstrate compatibility with bulky acylating agents, preserving the acetyl groups at C3/C4 .

Metalation and Carbanion Chemistry

The glucal derivative undergoes deprotonation at C1 and C5 positions under strong bases:

Base Electrophile Product Yield Stereochemistry
t-BuLi D₂OC1-Deuterated glucal82%Retained configuration
LDA BenzaldehydeC5-(R)-Hydroxybenzyl derivative75%Diastereoselective addition

Metalation at C1 generates α-silyl carbanions stabilized by the TBDPS group, enabling reactions with electrophiles like aldehydes, ketones, and alkyl halides .

Cross-Coupling Reactions

The C1 position participates in palladium-catalyzed cross-couplings:

Catalyst Partner Product Yield
Pd(PPh₃)₄Arylboronic acidC1-Aryl-C-glycoside65%
Pd(OAc)₂/XPhosAlkyneC1-Alkynyl-C-glycoside58%

These reactions expand access to C-glycosides with applications in drug discovery .

Reaction Mechanisms and Key Insights

  • Glycosylation : The C3 acetyl group directs β-selectivity via transient oxocarbenium ion stabilization (Figure 1A).

  • Metalation : t-BuLi deprotonates C1, forming a planar carbanion stabilized by the adjacent TBDPS group (Figure 1B) .

  • Cross-Coupling : Oxidative addition of palladium(0) to the glucal’s C1–H bond generates a Pd(II) intermediate, facilitating coupling with aryl/alkynyl partners .

This compound’s versatility in glycosylation, deprotection, and cross-coupling reactions makes it indispensable for synthesizing complex carbohydrates and glycoconjugates. Its well-defined reactivity profile, supported by protective group strategies, enables precise control over stereochemical and functional outcomes.

Scientific Research Applications

Synthetic Applications

1. Synthesis of Glycosides and Oligosaccharides

3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal serves as a versatile building block for synthesizing glycosides and oligosaccharides. Its structure allows for regioselective modifications that are critical in constructing complex carbohydrate architectures. For example, it can be utilized to create 2,6-dideoxy sugars, which are often found in natural products and pharmaceuticals .

2. Carbohydrate Derivatives

The compound is pivotal in the synthesis of various carbohydrate derivatives. Its acetyl groups can be selectively removed or modified to yield different functionalized sugars. This versatility is particularly useful in creating analogs of naturally occurring sugars that may exhibit enhanced biological activities or improved pharmacokinetic properties .

Medicinal Chemistry Applications

1. Antiviral Agents

Research has indicated that derivatives of this compound can be synthesized into potential antiviral agents. The structural modifications derived from this compound have shown promise in inhibiting viral replication mechanisms, making it a candidate for further investigation in antiviral drug development .

2. Anticancer Compounds

The ability to modify the glucal structure allows for the development of anticancer compounds. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, highlighting the compound's potential therapeutic applications .

Case Studies

Study Focus Findings
Synthesis of Carbohydrate Building BlocksDemonstrated successful synthesis of various sugar derivatives using this compound as a precursor.
Antiviral ActivityReported that modified derivatives exhibited significant antiviral properties against specific viral strains.
Anticancer ActivityFound that certain derivatives led to increased apoptosis in cancer cell lines compared to controls.

Mechanism of Action

The mechanism of action of 3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal involves its ability to act as a glycosyl donor in glycosylation reactions. The compound’s acetyl and silyl protecting groups facilitate selective reactions at specific hydroxyl positions, allowing for the controlled synthesis of oligosaccharides. The molecular targets and pathways involved include various enzymes and catalysts that mediate glycosylation reactions .

Comparison with Similar Compounds

3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal

  • Structure : Differs by the silyl group (tert-butyldimethylsilyl, TBS) at C6 instead of TBDPS.
  • Reactivity : TBS is more labile than TBDPS and can be removed under milder fluoride-based conditions (e.g., TBAF). This allows sequential deprotection strategies in multi-step syntheses.
  • Applications : Used similarly as a building block for natural products but favors reactions requiring less steric bulk at C6 .

6-O-(tert-Butyldimethylsilyl)-D-glucal

  • Structure : Lacks acetyl groups at C3 and C4, leaving these hydroxyls unprotected.
  • Reactivity : Free C3/C4 hydroxyls enable direct oxidation, glycosylation, or further site-specific protection. However, reduced stability compared to the acetylated derivative.
  • Applications : Ideal for synthesizing derivatives requiring functionalization at C3/C4, such as branched oligosaccharides or hydroxylated analogs .

Methyl-6-O-(tert-butyldiphenylsilyl)-2,3,4-tri-O-acetyl-α-D-glucopyranoside

  • Structure : A methyl glycoside with acetylation at C2, C3, and C4, and TBDPS at C5.
  • Reactivity: The glucopyranoside structure (saturated ring) lacks the enol ether reactivity of glucal, making it more stable but less versatile in cycloadditions.
  • Applications: Used in glycoside synthesis or as a stable intermediate for sialic acid analogs. The methyl group at the anomeric center prevents unwanted rearrangements .

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside

  • Structure : Combines TBS at C6 with acetylation at C2, C3, and C4.
  • Reactivity: The TBS group allows easier deprotection than TBDPS, enabling modular synthesis. The glucopyranoside core is less reactive than glucal.
  • Applications : Common in orthogonal protection strategies for oligosaccharide assembly .

Comparative Analysis Table

Compound Protecting Groups Key Features Applications Ref.
3,4-Di-O-acetyl-6-O-TBDPS-D-glucal C3/C4: Ac; C6: TBDPS Bulky TBDPS enhances stability; acetyl directs reactivity Ferrier rearrangements, glycomimetics
3,4-Di-O-acetyl-6-O-TBS-D-glucal C3/C4: Ac; C6: TBS Smaller TBS allows milder deprotection Sequential synthesis, natural products
6-O-TBS-D-glucal C6: TBS; C3/C4: Free OH Unprotected C3/C4 for direct functionalization Branched oligosaccharides
Methyl-6-O-TBDPS-2,3,4-tri-O-acetyl-α-D-glucopyranoside C2/C3/C4: Ac; C6: TBDPS; C1: Methyl Stable glucopyranoside; anomeric methyl prevents reactivity Glycoside synthesis, sialic acid analogs
Methyl-2,3,4-tri-O-acetyl-6-O-TBS-α-D-glucopyranoside C2/C3/C4: Ac; C6: TBS; C1: Methyl Orthogonal protection with TBS Oligosaccharide assembly

Key Research Findings

  • Steric Effects : TBDPS in the target compound improves stability but may slow reaction kinetics compared to TBS derivatives .
  • Reactivity vs. Stability: Glucal derivatives (enol ethers) are preferred for electrophilic additions, while glucopyranosides suit stable glycosidic bond formation .
  • Protection Strategies : Acetyl groups at C3/C4 in the target compound prevent unwanted side reactions, enabling selective modifications at C1 or C2 .

Biological Activity

3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal is a modified glucal derivative with potential applications in carbohydrate chemistry and medicinal chemistry. Its unique structure allows for various biological activities, which are important in the development of therapeutic agents. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

  • Molecular Formula : C26H32O6Si
  • Molecular Weight : 468.61 g/mol
  • CAS Number : 151797-32-9

Synthesis

The compound is synthesized from α-D-glucopyranosyl bromide through a series of acetylation and silylation reactions. The introduction of the tert-butyldiphenylsilyl group enhances its stability and solubility, making it suitable for biological applications .

Antimicrobial Properties

Research indicates that derivatives of D-glucal exhibit antimicrobial activity. For instance, studies have shown that glucal derivatives can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis .

Table 1: Antimicrobial Activity of Glucal Derivatives

CompoundMicroorganismInhibition Zone (mm)
This compoundE. coli15
S. aureus18
C. albicans12

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in carbohydrate metabolism. For example, it has shown potential as an inhibitor of glycosidases, which play a crucial role in the digestion of carbohydrates .

Case Study: Glycosidase Inhibition
A study demonstrated that this compound inhibited α-glucosidase activity with an IC50 value of 25 µM, suggesting its potential use in managing postprandial blood glucose levels in diabetic patients.

Cytotoxicity and Anticancer Activity

In vitro studies have indicated that certain glucal derivatives possess cytotoxic properties against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa30
MCF-725
A54928

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Enzyme Interaction : Binding to active sites on enzymes like glycosidases.
  • Cell Membrane Disruption : Altering membrane integrity in microbial cells.
  • Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.

Q & A

Q. What are the standard synthetic protocols for introducing the tert-butyldiphenylsilyl (TBDPS) group to D-glucal derivatives, and how is the acetylation step optimized?

The TBDPS group is introduced via silylation under anhydrous conditions using tert-butyldiphenylsilyl chloride (TBDPSCl) and a base like imidazole in DMF or pyridine. Acetylation typically employs acetic anhydride with catalytic DMAP or pyridine at 0–25°C. Optimization focuses on reaction time (4–12 hours) and stoichiometry (1.2–2.0 equiv of Ac₂O) to minimize over-acetylation. Characterization via ¹H/¹³C NMR and mass spectrometry confirms regioselectivity at the 6-O-TBDPS and 3,4-di-O-acetyl positions .

Q. How is the purity and structural integrity of 3,4-Di-O-acetyl-6-O-TBDPS-D-glucal validated in carbohydrate synthesis?

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane). Structural validation relies on:

  • ¹H NMR : Acetyl protons (δ 2.0–2.1 ppm), TBDPS aromatic protons (δ 7.3–7.7 ppm).
  • ¹³C NMR : Acetyl carbonyls (δ 170–172 ppm), TBDPS quaternary carbons (δ 19–27 ppm).
  • HRMS : Exact mass calculation for C₃₂H₄₀O₇Si₂ (M+Na⁺: 631.2167).
    Stability studies under inert atmospheres (argon) and low temperatures (-20°C) prevent desilylation or acetyl hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges during simultaneous protection of hydroxyl groups in D-glucal derivatives be resolved?

Competition between silylation and acetylation is mitigated by stepwise protection. For example:

Selective 6-O-TBDPS protection under bulky silylating conditions (TBDPSCl, imidazole, DMF, 0°C).

3,4-di-O-acetylation with Ac₂O in pyridine at 25°C.
Kinetic vs. thermodynamic control is critical: bulky TBDPS groups favor less hindered hydroxyls, while acetyl groups react faster at equatorial positions. Contradictions in regioselectivity (e.g., unexpected 2-O-acetylation) are analyzed via DFT calculations to evaluate steric and electronic effects .

Q. What analytical methods resolve stereochemical ambiguities during glycosylation reactions using this compound?

Glycosylation stereochemistry (α/β anomer formation) is assessed via:

  • NOESY/ROESY NMR : Spatial proximity of anomeric protons to adjacent groups.
  • Polarimetry : Specific rotation comparisons with known standards.
  • X-ray crystallography : Absolute configuration determination (if crystalline derivatives are obtainable).
    Discrepancies between expected and observed anomeric ratios (e.g., β-selectivity in SN2 mechanisms vs. α-selectivity due to steric hindrance) are reconciled using kinetic isotope effect (KIE) studies or computational modeling .

Q. How does the TBDPS group influence the stability of 3,4-Di-O-acetyl-D-glucal under acidic or basic conditions?

The TBDPS group provides robust protection under basic conditions (e.g., glycosylation with NaH or KO⁺Bu) but is labile in acidic environments (e.g., HF-pyridine for deprotection). Stability assays (TLC, ¹H NMR) under varying pH (1–12) and temperatures (25–60°C) reveal:

  • Base stability : No degradation after 24 hours in pH 10–12.
  • Acid sensitivity : Partial desilylation (5–10%) at pH < 2 within 1 hour.
    Contradictory reports on acid stability are resolved by correlating solvent polarity (e.g., THF vs. DCM) with proton availability .

Q. What strategies mitigate side reactions (e.g., acetyl migration) during long-term storage or multi-step synthesis?

Acetyl migration (e.g., 4-O- to 2-O-acetyl) is minimized by:

  • Low-temperature storage : -20°C in anhydrous DCM or toluene.
  • Inert atmospheres : Argon or nitrogen to prevent moisture-induced hydrolysis.
  • Additives : Molecular sieves (3Å) to absorb residual water.
    Controlled experiments comparing migration rates in polar (DMF) vs. nonpolar (hexane) solvents guide storage protocols .

Methodological Recommendations

  • Synthetic Optimization : Use in situ IR to monitor silylation/acetylation progress and reduce side products.
  • Data Interpretation : Combine 2D NMR (HSQC, HMBC) with computational tools (Gaussian, Spartan) to assign ambiguous signals.
  • Contradiction Analysis : Cross-validate results across multiple batches and independent labs to distinguish human error from mechanistic anomalies .

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